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molecular formula C13H19NO4S B2461890 2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid CAS No. 149587-98-4

2-t-Butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid

Cat. No. B2461890
M. Wt: 285.36
InChI Key: ANHNRQSOTWYTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05284847

Procedure details

A solution of ethyl 2-bis(t-butoxycarbonyl)amino-4-isopropylthiophene-3-carboxylate (22.5 g, 55 mmol) in methanol (425 ml) was stirred and a solution of potassium hydroxide (14.5 g, 259 ml) in water (145 ml) was added. The mixture was heated at 80° C. for 16 h, cooled to 0° C. and acidified (pH=5) with glacial acetic acid. The precipitate was filtered off and recrystallized from ethyl acetate/petroleum ether to afford 12.4 g (80%) of 2-t-butoxycarbonylamino-4-isopropylthiophene-3-carboxylic acid. M.p. 205°-206° C. 1H-NMR (CDCl3, δ): 1.25 (d, 6H) 1.55 (s, 9H), 3.6 (m, 1H) 6.45 (s, 1H), 7.25 (s, 1H), 10.2 (s, 1H).
Name
ethyl 2-bis(t-butoxycarbonyl)amino-4-isopropylthiophene-3-carboxylate
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
259 mL
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[S:10][CH:11]=[C:12]([CH:19]([CH3:21])[CH3:20])[C:13]=1[C:14]([O:16]CC)=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].C(O)(=O)C>CO.O>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH:19]([CH3:21])[CH3:20])[C:13]=1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 2-bis(t-butoxycarbonyl)amino-4-isopropylthiophene-3-carboxylate
Quantity
22.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C=1SC=C(C1C(=O)OCC)C(C)C)C(=O)OC(C)(C)C
Name
Quantity
425 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
259 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
145 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(C1C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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